molecular formula C7H9ClN2S B2598030 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole CAS No. 1485982-45-3

5-Chloro-3-cyclopentyl-1,2,4-thiadiazole

Cat. No.: B2598030
CAS No.: 1485982-45-3
M. Wt: 188.67
InChI Key: SINDNRPPDYMWLB-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopentyl-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C7H9ClN2S and a molecular weight of 188.68 g/mol It is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one chlorine atom attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with thiocarbonyl diimidazole, followed by chlorination using thionyl chloride . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclopentyl-1,2,4-thiadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of 5-amino-3-cyclopentyl-1,2,4-thiadiazole or 5-thio-3-cyclopentyl-1,2,4-thiadiazole.

    Oxidation Products: Formation of this compound sulfoxide or sulfone.

    Reduction Products: Formation of this compound thiol or amine.

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s thiadiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues, stabilizing the enzyme-inhibitor complex . Additionally, its chlorine atom can participate in halogen bonding, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-cyclopentyl-1,2,4-thiadiazole is unique due to its cyclopentyl substituent, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-chloro-3-cyclopentyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINDNRPPDYMWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485982-45-3
Record name 5-chloro-3-cyclopentyl-1,2,4-thiadiazole
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